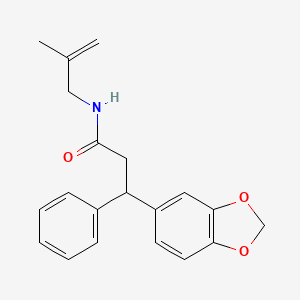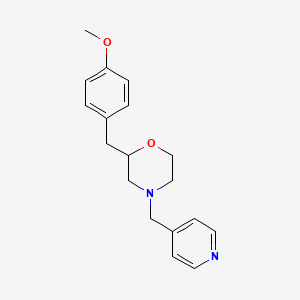
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide, also known as BPAP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAP is a synthetic compound that belongs to the phenylpropanoid class of compounds and has been shown to possess a range of pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide is not fully understood. However, it is believed that 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide may act on the dopamine system in the brain, which is involved in the regulation of movement, mood, and motivation. 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide has been shown to have a range of biochemical and physiological effects. Research has shown that 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide can increase the levels of dopamine in the brain, which may improve motor function and reduce the symptoms of Parkinson's disease. 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide has also been shown to increase the levels of BDNF, which may promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide is also stable and can be stored for long periods of time. However, one limitation of 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide. One area of research is the development of new therapeutic applications for 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide. For example, 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide may be useful in the treatment of other neurodegenerative diseases such as Alzheimer's disease. Another area of research is the development of new synthesis methods for 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide, which may improve its efficiency and reduce its cost. Finally, research may focus on elucidating the exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide, which may lead to the development of new drugs with similar pharmacological properties.
Méthodes De Synthèse
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and Sonogashira coupling reactions. The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide typically involves the use of a starting material, such as 3-hydroxyphenylpropanamide, which is then subjected to a series of chemical reactions to produce 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's disease. 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-methylprop-2-enyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(2)12-21-20(22)11-17(15-6-4-3-5-7-15)16-8-9-18-19(10-16)24-13-23-18/h3-10,17H,1,11-13H2,2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHLVXICGCCNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)CC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-2-propen-1-yl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone](/img/structure/B6012924.png)

![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B6012938.png)
![1-(4-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6012954.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B6012956.png)
![ethyl 4-cyano-3-methyl-5-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B6012972.png)
![1-(2-phenoxyethyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6012980.png)
![2,4-dihydroxy-3-methylbenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6012991.png)
![N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine](/img/structure/B6012995.png)
![(3-fluoro-4-methoxyphenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6013009.png)

![2-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6013022.png)

![6-chloro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6013037.png)